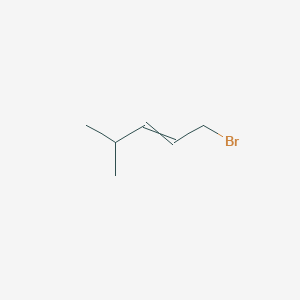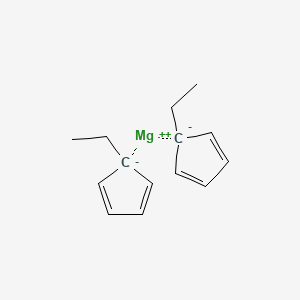
2-Pentene, 1-bromo-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentene, 1-bromo-4-methyl- is an organic compound with the molecular formula C6H11Br. It is a derivative of pentene, where a bromine atom is attached to the first carbon and a methyl group is attached to the fourth carbon of the pentene chain. This compound is an alkene, characterized by the presence of a carbon-carbon double bond, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentene, 1-bromo-4-methyl- can be achieved through various methods. One common approach involves the bromination of 4-methyl-2-pentene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 4-methyl-2-pentene to form 2-Pentene, 1-bromo-4-methyl-.
Industrial Production Methods
In an industrial setting, the production of 2-Pentene, 1-bromo-4-methyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale bromination processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentene, 1-bromo-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Electrophilic Addition: Reagents like hydrogen bromide (HBr) or chlorine (Cl2) in non-polar solvents.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Major Products
Substitution: Formation of alcohols, ethers, or other substituted alkenes.
Addition: Formation of dihalides or haloalkanes.
Elimination: Formation of different alkenes depending on the reaction conditions.
Applications De Recherche Scientifique
2-Pentene, 1-bromo-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pentene, 1-bromo-4-methyl- in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, makes the carbon to which it is attached more electrophilic, facilitating nucleophilic substitution reactions. The double bond in the compound allows for electrophilic addition reactions, where electrophiles add across the double bond to form new products.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-pentene: Similar structure but lacks the bromine atom.
2-Bromo-2-pentene: Similar structure but with the bromine atom on the second carbon.
1-Bromo-2-pentene: Similar structure but with the bromine atom on the first carbon and the double bond between the second and third carbons.
Uniqueness
2-Pentene, 1-bromo-4-methyl- is unique due to the specific positioning of the bromine atom and the methyl group, which imparts distinct reactivity and chemical properties. This compound’s ability to undergo a variety of chemical reactions makes it valuable in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C6H11Br |
|---|---|
Poids moléculaire |
163.06 g/mol |
Nom IUPAC |
1-bromo-4-methylpent-2-ene |
InChI |
InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h3-4,6H,5H2,1-2H3 |
Clé InChI |
QNJFJRMDXIBMKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11726174.png)



![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11726213.png)

![1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide](/img/structure/B11726223.png)

carbonyl}carbamate](/img/structure/B11726228.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutylamine](/img/structure/B11726229.png)

![6-Methoxy-5-nitrobenzo[d]thiazol-2-amine](/img/structure/B11726239.png)
